molecular formula C18H18F3NO4 B4331008 3,5-dimethoxy-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}benzamide

3,5-dimethoxy-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}benzamide

Cat. No. B4331008
M. Wt: 369.3 g/mol
InChI Key: CGLJZTVLPFGHOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3,5-dimethoxy-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}benzamide often involves complex organic reactions, demonstrating the intricate steps required to achieve these structures. For instance, the synthesis and crystal structure of related compounds have been explored, highlighting the use of hydrogen-bonded dimers facilitated by N–H···O interactions involving amide and carbonyl moiety of adjacent molecules (Kranjc et al., 2012). This indicates a meticulous approach to crafting such molecules, often involving detailed planning and execution of organic synthesis pathways.

Molecular Structure Analysis

Molecular structure analysis of compounds akin to 3,5-dimethoxy-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}benzamide has been conducted using techniques like X-ray diffraction and DFT calculations. For example, the structure of a novel compound was analyzed both experimentally and theoretically, indicating the precision in determining the molecular geometry, electronic properties, and the importance of molecular electrostatic potential surface mapping (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving such compounds often highlight their reactivity and the potential for various transformations. For instance, the synthesis of derivatives via Pummerer-type cyclization underlines the complexity and the chemical versatility of these molecules (Saitoh et al., 2001). This showcases the compound's ability to undergo significant structural changes, leading to new molecules with potentially different properties.

Physical Properties Analysis

The study of physical properties such as crystallization, melting points, and solubility is crucial for understanding the compound's behavior under various conditions. Research on related molecules has shed light on their supramolecular aggregation controlled by π–π interactions and weak C–H···O hydrogen bonding, which are critical for understanding the compound's physical state and stability (Kranjc et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, potential for derivatization, and the influence of substituents on its activity, are central to comprehending its utility and applications. For example, the creation of challenging anti-tubercular scaffolds through ultrasound-assisted synthesis illustrates the innovative approaches to enhancing the compound's chemical properties for specific applications (Nimbalkar et al., 2018).

Mechanism of Action

The mechanism of action describes how a compound interacts with biological systems. Unfortunately, the mechanism of action for “3,5-dimethoxy-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}benzamide” is not specified in the available resources .

Future Directions

The future directions for research and development of “3,5-dimethoxy-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}benzamide” are not specified in the available resources .

properties

IUPAC Name

3,5-dimethoxy-N-[4-(2,2,2-trifluoroethoxymethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4/c1-24-15-7-13(8-16(9-15)25-2)17(23)22-14-5-3-12(4-6-14)10-26-11-18(19,20)21/h3-9H,10-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLJZTVLPFGHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)COCC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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